molecular formula C11H15NO2 B7969358 methyl 4-[2-(methylamino)ethyl]benzoate

methyl 4-[2-(methylamino)ethyl]benzoate

Cat. No.: B7969358
M. Wt: 193.24 g/mol
InChI Key: GVAVCUOTPGIFOJ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(methylamino)ethyl]benzoate is an aromatic ester featuring a benzoate backbone substituted with a 2-(methylamino)ethyl group at the para position.

Key structural attributes include:

  • Ester group: Enhances lipophilicity and influences hydrolysis kinetics.
  • Methylaminoethyl substituent: Provides a basic nitrogen center, enabling hydrogen bonding or coordination chemistry.

Properties

IUPAC Name

methyl 4-[2-(methylamino)ethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-8-7-9-3-5-10(6-4-9)11(13)14-2/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAVCUOTPGIFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(methylamino)ethyl]benzoate typically involves the reaction of 4-(2-bromoethyl)benzoic acid with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(methylamino)ethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[2-(methylamino)ethyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[2-(methylamino)ethyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with methyl 4-[2-(methylamino)ethyl]benzoate, enabling comparative analysis of their chemical and physical properties.

Ethyl 4-(Dimethylamino)benzoate

Molecular Formula: C₁₁H₁₅NO₂ Functional Groups: Ester, tertiary amine (dimethylamino). Key Findings:

  • Exhibits higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving superior degrees of conversion (DC) in polymerization reactions .
  • Physical properties (e.g., tensile strength) of resins containing this compound outperform those with other amine co-initiators, attributed to the electron-donating dimethylamino group enhancing radical generation .
  • Less influenced by diphenyliodonium hexafluorophosphate (DPI), suggesting stable reactivity in complex formulations .

(S)-Methyl 4-(1-Aminoethyl)benzoate

Molecular Formula: C₁₀H₁₃NO₂ Functional Groups: Ester, primary amine (chiral center). Key Findings:

  • The stereocenter (S-configuration) may confer specificity in biological interactions, though pharmacological data are unavailable in the evidence .
  • Prepared via condensation of 2-chloro-3-nitropyridin-4-ol with (S)-1-aminoethyl benzoate (83% yield), highlighting synthetic accessibility for enantiopure derivatives .

Methyl 2-(Benzoyloxy)-4-(methylamino)benzoate

Molecular Formula: C₁₆H₁₅NO₄ Functional Groups: Ester, secondary amine (methylamino), benzoyloxy. Key Findings:

  • No direct reactivity data are provided, but the presence of multiple functional groups suggests utility in multi-step synthetic pathways.

2-[Methoxy(methyl)amino]ethyl 4-Aminobenzoate

Molecular Formula: C₁₁H₁₆N₂O₃ Functional Groups: Ester, tertiary amine (methoxy-methylamino), primary amine. Key Findings:

  • Limited data on applications, but structural complexity suggests niche roles in prodrug formulations.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity/Applications References
This compound C₁₁H₁₅NO₂ 193.24 Ester, secondary amine Hypothesized use in polymer chemistry N/A
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Ester, tertiary amine High reactivity in resin cements
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Ester, primary amine (chiral) Potential enantioselective applications
Methyl 2-(benzoyloxy)-4-(methylamino)benzoate C₁₆H₁₅NO₄ 285.30 Ester, secondary amine, benzoyloxy Steric hindrance for controlled hydrolysis
2-[Methoxy(methyl)amino]ethyl 4-aminobenzoate C₁₁H₁₆N₂O₃ 236.26 Ester, tertiary amine, primary amine Enhanced lipophilicity for drug delivery

Key Observations

  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates superior performance in resin formulations due to its tertiary amine structure, which facilitates efficient radical generation . This compound, with a secondary amine, may exhibit moderated reactivity but improved solubility in polar solvents.
  • Safety Considerations: Analogous compounds (e.g., methyl 4-{[(2,2-diphenylpent-4-en-1-yl)amino]methyl}benzoate) lack comprehensive toxicity data, underscoring the need for cautious handling of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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